![molecular formula C10H11ClN2O2 B2410293 1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride CAS No. 2247105-86-6](/img/structure/B2410293.png)
1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride
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Overview
Description
The compound “1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been extensively studied . These reactions include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride” include a molecular weight of 231.68 .Scientific Research Applications
Synthesis and Structural Analysis
1-Pyridin-3-ylpiperidine-2,4-dione hydrochloride has been utilized in the synthesis of various compounds. For example, it reacts with 3-ethoxyvinylidene-2,4-pentanedione to form unsymmetrical Schiff bases. The crystal structure of these compounds demonstrates intermolecular hydrogen-bonded dimers, illustrating its role in facilitating complex molecular structures (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Chemical Transformations and Synthesis
The compound is involved in various chemical transformations. For instance, the condensation reaction between 2-acetylpyridine and 2-formylpyridine under specific conditions can lead to several derivatives with potential antibacterial and antifungal applications. These derivatives include 1,3-bis(pyridin-2-yl)prop-2-en-1-one and others, showcasing the compound's utility in synthesizing bioactive molecules (Rusnac et al., 2020).
Interaction and Complexation Studies
Studies have also focused on the interaction of 1-Pyridin-3-ylpiperidine-2,4-dione hydrochloride with other molecules. For example, its complexation with dipyridin-2-ylamine and 4,4-dimethylpiperidine-2,6-dione through intermolecular hydrogen bonds has been observed, highlighting its potential in forming stable molecular complexes (Ośmiałowski et al., 2010).
Molecular Design and Synthesis
In molecular design and synthesis, this compound has been utilized for creating novel structures. For example, pyrrolidine-2,4-dione (tetramic acid) and its derivatives have been synthesized using this compound, indicating its role in the formation of structurally diverse and potentially bioactive molecules (Mulholland, Foster, & Haydock, 1972).
Safety and Hazards
Future Directions
The future directions in the research of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidine-containing compounds in the pharmaceutical industry .
properties
IUPAC Name |
1-pyridin-3-ylpiperidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c13-9-3-5-12(10(14)6-9)8-2-1-4-11-7-8;/h1-2,4,7H,3,5-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQMNHAWPRFESR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CC1=O)C2=CN=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-3-ylpiperidine-2,4-dione;hydrochloride |
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